2,6-Dichloro-N-(3-methoxyphenyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
2,6-dichloro-N-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11Cl2NO/c1-17-10-5-2-4-9(8-10)16-13-11(14)6-3-7-12(13)15/h2-8,16H,1H3 |
InChI Key |
BXMRVQUQORYVDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro N 3 Methoxyphenyl Aniline
Retrosynthetic Analysis of 2,6-Dichloro-N-(3-methoxyphenyl)aniline
A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-N bond of the secondary amine. This approach breaks the molecule down into two key precursors: 2,6-dichloroaniline (B118687) and a suitable 3-methoxyphenylating agent. This disconnection is strategic as it simplifies the complex target molecule into readily available or synthetically accessible starting materials. The primary challenge then becomes the formation of the new C-N bond between these two fragments, which can be achieved through various N-arylation strategies.
Strategies for N-Arylation of Substituted Anilines
The formation of the C-N bond to synthesize diarylamines like this compound can be accomplished through several established methods in organic chemistry. These strategies primarily involve either the direct coupling of an aniline (B41778) with an aryl halide or the formation of an imine followed by reduction.
Direct N-arylation methods are among the most efficient for constructing C-N bonds. These reactions typically involve the coupling of an amine with an aryl halide or a related derivative.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides. wikipedia.org The development of this method has provided a versatile tool for the synthesis of aryl amines, often replacing harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the catalyst. rsc.org The choice of phosphine (B1218219) ligands is crucial and has evolved over time to allow for the coupling of a wide range of substrates under milder conditions. wikipedia.org
The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to aryl amines. wikipedia.org Historically, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts, often in the presence of ligands, which can facilitate the reaction under more moderate conditions. wikipedia.org The Goldberg reaction is a specific type of Ullmann condensation that involves the reaction of an aniline with an aryl halide, often catalyzed by copper(I) iodide and a ligand like phenanthroline. wikipedia.org
A comparative look at these two prominent methods is presented in the table below.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Ligands | Phosphine-based ligands are common | Diamines, acetylacetonates, phenanthroline |
| Reaction Conditions | Generally milder conditions | Traditionally requires high temperatures |
| Substrate Scope | Broad scope for both amine and aryl halide | Can be more limited, often requiring activated aryl halides |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical nucleophilic substitutions, SNAr reactions occur at an sp2 hybridized carbon. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The leaving group is then eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq
For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.compressbooks.pub The nature of the leaving group also plays a role, with more electronegative halogens often leading to faster reactions because the bond-breaking step is not rate-determining. masterorganicchemistry.comchemistrysteps.com
An alternative to direct N-arylation is a two-step process involving the formation of a Schiff base (or imine) followed by its reduction. Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone. edu.krd This reaction is often catalyzed by an acid. jetir.org
In the context of synthesizing this compound, this would involve the reaction of 2,6-dichloroaniline with 3-methoxybenzaldehyde (B106831) to form the corresponding imine. The subsequent step is the reduction of the C=N double bond of the Schiff base to a C-N single bond. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. This method provides an indirect route to the target molecule by first establishing the carbon-nitrogen framework through a condensation reaction. acs.org
Direct N-Arylation Approaches
Synthesis of Key Precursors for this compound
The successful synthesis of the target compound relies on the availability of its key precursors, 2,6-dichloroaniline and 3-methoxyaniline (or a derivative).
2,6-Dichloroaniline is an organic compound with the formula C₆H₃Cl₂(NH₂). wikipedia.org It is a white solid that serves as a precursor for various commercial products. wikipedia.org One common industrial synthesis involves the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org Laboratory-scale preparations can also be achieved through methods such as the halogenation of sulfanilamide (B372717) followed by desulfonation. wikipedia.org Other reported synthetic routes include starting from p-aminobenzenesulfonic acid, which undergoes chlorination and subsequent hydrolysis to remove the sulfonic acid group. google.com Another multi-step process begins with aniline, which is chlorinated to 2,4,6-trichloroaniline, followed by protection of the amino group, reduction, and deprotection to yield 2,6-dichloroaniline. google.com
3-Methoxyaniline , also known as m-anisidine (B1676023), has the chemical formula C₇H₉NO. ontosight.ai It is a colorless to pale yellow liquid. ontosight.ai Synthesis of this compound can be achieved through the reduction of 3-methoxynitrobenzene. ontosight.ai Another approach involves the methylation of 3-aminophenol. guidechem.com It is a versatile intermediate used in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.aiguidechem.com
Below is a table summarizing the properties of these key precursors.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02 | White solid | 39 | 223-226 |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | Pale yellow to dark red liquid | -1 to 1 | 251 |
Preparative Methods for 2,6-Dichloroaniline Derivatives
2,6-Dichloroaniline is a key intermediate whose synthesis has been approached through various routes, often starting from readily available materials. wikipedia.orgguidechem.com Industrial and laboratory-scale preparations focus on achieving high yields and purity while managing safety and cost.
Common synthetic strategies include:
Hydrogenation of 2,6-Dichloronitrobenzene : This is a direct method where the nitro group of 2,6-dichloronitrobenzene is reduced to an amine using catalytic hydrogenation. wikipedia.org
Chlorination and Desulfonation of Sulfanilamide : A widely used laboratory method involves the chlorination of sulfanilamide in a suitable solvent, followed by hydrolysis (desulfonation) with sulfuric acid to yield 2,6-dichloroaniline. wikipedia.orgorgsyn.org This multi-step process is valued for its convenience and good yields. orgsyn.org
Multi-step Synthesis from Substituted Anilides : More complex routes involve protecting the reactive para-position of an aniline derivative, followed by targeted chlorination at the ortho positions. For example, a process starting from m-toluidine (B57737) involves acetylation, bromination to block the 4-position, chlorination, and finally, reductive debromination and hydrolysis to yield the desired 2,6-dichloroaniline derivative. googleapis.com
Diphenylurea and Sulfonic Acid Routes : Other industrial methods start with materials like diphenylurea or p-aminobenzenesulfonic acid. guidechem.comgoogle.com These routes involve sulfonation, chlorination, and hydrolysis steps. guidechem.com While the diphenylurea method uses low-cost materials, it can suffer from poor selectivity, leading to isomeric impurities. guidechem.com
Table 1: Comparison of Synthetic Routes to 2,6-Dichloroaniline
| Starting Material | Key Steps | Advantages | Disadvantages |
| 2,6-Dichloronitrobenzene | Catalytic Hydrogenation | Direct, one-step reaction | Availability of starting material |
| Sulfanilamide | Chlorination, Desulfonation | Convenient for lab scale, good yields orgsyn.org | Use of strong acids, multi-step |
| p-Aminobenzenesulfonic acid | Reaction with di(trichloromethyl) carbonate, Chlorination, Hydrolysis | High purity product | Multiple reaction stages |
| Diphenylurea | Sulfonation, Chlorination, Hydrolysis | Low-cost raw materials, 65% total yield guidechem.com | Poor selectivity, formation of 2,4-dichloroaniline (B164938) isomer guidechem.com |
Synthetic Routes to (3-Methoxyphenyl)amine and its Analogs
(3-Methoxyphenyl)amine, commonly known as m-anisidine, is the other crucial precursor. While it is a commercially available reagent, understanding its synthesis provides insight into the preparation of its analogs. The most fundamental route to m-anisidine is the reduction of 3-nitroanisole.
Alternative and more advanced methods for synthesizing diarylamines and aniline analogs include:
Nitrosonium-Initiated C-N Bond Formation : Recent research has shown that diarylamines can be prepared from electron-rich arenes, such as anisole, through C-H activation initiated by a nitrosonium (NO+) ion. acs.org This is followed by a reduction step to form the final amine. acs.org
Acceptorless Dehydrogenative Aromatization : Symmetrically and unsymmetrically substituted diarylamines can be synthesized from substrates like anilines and cyclohexanones using gold–palladium bimetallic nanoparticle catalysts. nih.govsemanticscholar.org This method is environmentally benign as it does not require pre-functionalized substrates or oxidants. semanticscholar.org
The synthesis of functionalized analogs often requires multi-step sequences. For instance, the preparation of 4-amino-3-methoxypropiophenone, an analog of m-anisidine, was achieved from 3-methoxyphenylacetone (B143000) through a sequence involving Wolff-Kishner reduction, nitration, and subsequent oxidation. researchgate.net
Optimization of Synthetic Efficiency and Selectivity in Laboratory Scale Production
The formation of the C-N bond between 2,6-dichloroaniline and (3-methoxyphenyl)amine is typically accomplished via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org Optimizing this reaction is critical for achieving high yields and purity on a laboratory scale. bristol.ac.uk
Reaction Conditions and Parameter Optimization (e.g., Solvent Effects, Temperature, Pressure)
The outcome of the Buchwald-Hartwig amination is highly sensitive to reaction conditions. acs.org Careful optimization of parameters such as solvent, base, and temperature is essential.
Solvent Effects : The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. Recent studies have also explored green solvents, demonstrating that food-grade vegetable oils and other lipids can serve as effective reaction media, sometimes enhanced by the presence of amphiphiles originating from the triglycerides. acs.org
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine starting material. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The strength and nature of the base must be matched to the specific substrates to maximize yield and minimize side reactions.
Temperature : These coupling reactions are typically performed at elevated temperatures, often in the range of 80–110 °C, to ensure a reasonable reaction rate. Automated synthesis platforms can be used to screen multiple temperature and concentration variables simultaneously to find the optimal conditions more efficiently than a one-variable-at-a-time (OVAT) approach. bristol.ac.uk
Table 2: Influence of Reaction Parameters on Buchwald-Hartwig Amination
| Parameter | Common Options | Role in Reaction | Optimization Considerations |
| Solvent | Toluene, Dioxane, THF, Vegetable Oils acs.org | Solubilizes reactants and catalyst; can influence catalyst stability and activity | Polarity and coordinating ability affect reaction kinetics. |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates catalyst turnover | Base strength must be sufficient for deprotonation but not so strong as to cause side reactions. |
| Temperature | 80-110 °C | Provides activation energy for the reaction | Higher temperatures increase rate but may also promote side reactions or catalyst decomposition. |
Catalyst and Ligand Design for Enhanced Yield and Stereoselectivity
The catalyst system, comprising a palladium precursor and a supporting ligand, is the most critical component of the Buchwald-Hartwig amination. acs.org The evolution of ligand design has been instrumental in expanding the reaction's scope, particularly for challenging substrates like sterically hindered aryl chlorides.
Palladium Precursor : Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).
Ligand Design : The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.
First-Generation Ligands : Early systems used monodentate phosphines like P(tBu)₃.
Bidentate Ligands : The development of bidentate ligands such as BINAP and DPPF improved catalyst stability and efficiency. wikipedia.org
Bulky Biarylphosphine Ligands : The breakthrough in this field came with the introduction of sterically hindered and electron-rich biarylphosphine ligands. organic-chemistry.org Ligands such as RuPhos and BrettPhos exhibit exceptional activity and allow for the coupling of a wide range of substrates, including aryl chlorides, with both primary and secondary amines. nih.gov
Multi-Ligand Systems : A novel approach involves using a mixture of two different biarylphosphine ligands (e.g., BrettPhos and RuPhos). organic-chemistry.orgacs.org This "multi-ligand" system can manifest the best properties of each individual ligand, leading to a catalyst with unparalleled substrate scope and reactivity, effectively transforming inefficient reactions into high-yielding processes. organic-chemistry.orgnih.gov
Purity Considerations and Isolation Techniques in Academic Synthesis
After the reaction is complete, a systematic workup and purification procedure is necessary to isolate the this compound product in high purity.
Reaction Workup : The typical procedure involves cooling the reaction mixture, quenching it with water or a mild acid, and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.
Purification Techniques :
Flash Column Chromatography : For laboratory-scale synthesis, flash chromatography on silica (B1680970) gel is the most common method for separating the desired diarylamine from the palladium catalyst, residual ligands, and any unreacted starting materials or byproducts. nih.gov
Recrystallization : If the final product is a stable solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.
Distillation : For volatile intermediates, such as 2,6-dichloroaniline, steam distillation can be an effective purification technique, yielding a product with purity exceeding 99.5%. orgsyn.orgresearchgate.net
Careful execution of these isolation techniques is crucial for obtaining an analytically pure sample of the target compound, free from residual palladium, which is a common concern in pharmaceutical applications. acs.org
Reaction Mechanisms and Chemical Transformations of 2,6 Dichloro N 3 Methoxyphenyl Aniline
Mechanistic Pathways of N-Arylation Reactions Employed in Compound Formation
The formation of the C-N bond linking the two aromatic rings in 2,6-Dichloro-N-(3-methoxyphenyl)aniline is typically achieved through cross-coupling reactions. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic method for forming diarylamines, diaryl ethers, and biaryls, involving a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. slideshare.netwikipedia.orgsynarchive.com The synthesis of the target compound would involve the reaction of 2,6-dichloroaniline (B118687) with an activated aryl halide like 3-bromoanisole. Traditionally, this reaction requires stoichiometric amounts of copper or copper bronze, a base, and high temperatures (often exceeding 200°C) in a polar aprotic solvent. wikipedia.org
Two primary mechanisms have been proposed for the Ullmann reaction slideshare.net:
Radical Mechanism: This pathway involves the formation of an aryl radical species generated by the interaction of the aryl halide with copper.
Ionic Mechanism: This pathway proceeds through the formation of an organocuprate intermediate. The currently accepted mechanism for C-N coupling generally involves oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to yield the diarylamine product.
Innovations in the Ullmann condensation include the use of soluble copper catalysts with ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org
Buchwald-Hartwig Amination
A more modern and versatile alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgrug.nl This reaction has become a cornerstone of synthetic organic chemistry for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. wikipedia.org
The catalytic cycle for the Buchwald-Hartwig amination is well-established and involves the following key steps wikipedia.orglibretexts.orgacsgcipr.org:
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 3-bromoanisole) to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine (2,6-dichloroaniline) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.
Reductive Elimination: The diarylamine product is eliminated from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with sterically hindered and electron-rich ligands often promoting the reductive elimination step and increasing catalyst efficiency. rug.nllibretexts.org
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |
| Reaction Conditions | High temperatures (>200°C), polar solvents wikipedia.org | Milder temperatures, broader solvent choice wikipedia.org |
| Substrate Scope | Often requires activated aryl halides wikipedia.org | Very broad for both amine and aryl halide wikipedia.orgrug.nl |
| Functional Group Tolerance | Limited due to harsh conditions | Generally high |
| Mechanism | Involves Cu(I)/Cu(III) or radical pathways slideshare.net | Involves Pd(0)/Pd(II) catalytic cycle libretexts.org |
Reactivity Profile of the this compound Scaffold
The reactivity of this compound is characterized by the electronic properties of its two distinct aromatic rings and the linking secondary amine.
The methoxyphenyl ring is significantly more susceptible to electrophilic aromatic substitution (EAS) than the dichlorinated ring. This is due to the presence of two powerful activating, ortho-, para-directing groups: the methoxy (B1213986) (-OCH₃) group and the secondary amine bridge (-NH-). wikipedia.org
Methoxy Group (-OCH₃): This group is strongly activating and directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).
Amine Bridge (-NH-): The nitrogen atom's lone pair also strongly activates the ring, directing substitution to its ortho and para positions (C2 and C4).
The combined effect of these two groups makes the methoxyphenyl ring highly nucleophilic. The substitution pattern will be determined by the synergistic or competitive directing effects of these groups, as well as steric hindrance. The positions most activated for electrophilic attack are C2, C4, and C6. Given the steric bulk of the dichlorophenyl group, substitution at the C2 position might be hindered, potentially favoring substitution at the C4 and C6 positions.
| Position on Methoxyphenyl Ring | Activation by -OCH₃ (at C3) | Activation by -NH- (at C1) | Overall Activation Status |
|---|---|---|---|
| C2 | Ortho (Strongly Activated) | Ortho (Strongly Activated) | Highly Activated (Potentially Sterically Hindered) |
| C4 | Para (Strongly Activated) | Para (Strongly Activated) | Highly Activated |
| C5 | Meta (Weakly Activated) | Meta (Weakly Activated) | Less Favorable |
| C6 | Ortho (Strongly Activated) | Meta (Weakly Activated) | Activated |
Nucleophilic aromatic substitution (SNAAr) on the 2,6-dichloroaniline ring is generally unfavorable. The reaction requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups in the ortho and/or para positions. In this molecule, the amine bridge is an electron-donating group, which deactivates the ring toward nucleophilic attack.
Furthermore, the chlorine atoms are in the sterically hindered ortho positions, shielded by the adjacent secondary amine and the bulky methoxyphenyl group. This steric hindrance significantly raises the activation energy for a nucleophile to approach the carbon-chlorine bond. Consequently, displacing the chlorine atoms via a nucleophilic attack would require extremely harsh reaction conditions or catalysis by specific transition metals capable of undergoing oxidative addition into the C-Cl bond.
The methoxy group, an aryl methyl ether, can undergo specific chemical transformations. The most common reaction is ether cleavage to yield the corresponding phenol. This is typically accomplished using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The mechanism involves protonation or coordination of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group via an Sₙ2 mechanism.
In some specialized cases, the methoxy group on an activated arene can be displaced by a strong nucleophile, such as an amide, although this is not a general transformation and often requires specific intramolecular arrangements or activating groups. ntu.edu.sg
Theoretical and Experimental Kinetic Studies on Related Diarylamine Transformations
Kinetic studies on diarylamine formation provide insight into the factors controlling the reaction rate and efficiency.
For the Ullmann condensation , early kinetic studies helped to elucidate the complex mechanism of this heterogeneous reaction. acs.org The reaction rate is influenced by the nature of the solvent, the form of the copper catalyst, the base, and the electronic properties of the aryl halide.
Dechlorination and Degradation Pathways of Halogenated Anilines
The environmental fate of halogenated anilines is of significant interest due to their potential persistence and toxicity. Biodegradation pathways for compounds like this compound can be inferred from studies on simpler chlorinated anilines, such as 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline. ethz.chresearchgate.net
The primary degradation mechanisms are microbial and can proceed through several pathways:
Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine atoms from the aromatic ring. nih.gov This process, known as reductive dehalogenation, often begins at the ortho position. ethz.ch For the target compound, this would lead to monochlorinated and eventually non-chlorinated N-(3-methoxyphenyl)aniline intermediates.
Oxidative Degradation: Under aerobic conditions, the primary attack often involves dioxygenase enzymes. This can lead to two subsequent pathways:
Oxidative Deamination: The amino group can be removed and replaced with a hydroxyl group, often leading to the formation of chlorocatechols. ethz.ch
Ring Cleavage: Following hydroxylation, the aromatic ring is opened. This typically proceeds via an ortho- or meta-cleavage pathway, breaking down the aromatic structure into aliphatic acids that can be further metabolized. researchgate.netresearchgate.net
The rate of biodegradation can be slow, and the presence of multiple chlorine atoms can increase the compound's recalcitrance in the environment. ethz.chbesjournal.com The formation of intermediate metabolites is also a key consideration, as these may have their own distinct toxicological profiles.
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , the specific experimental data required to fully elaborate on its advanced spectroscopic characterization is not available in the public domain through the search methodologies employed. Crafting a detailed and scientifically accurate article as per the requested outline necessitates access to specific research findings, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which could not be located for this particular molecule.
The initial and subsequent searches for ¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry data for "this compound" did not yield specific chemical shifts, spin-spin coupling constants, correlation peaks, or fragmentation patterns. While general principles of these techniques and data for structurally related but distinct compounds such as 2,6-dichloroaniline are available, this information is not sufficient to construct an article that is solely and accurately focused on the title compound as per the strict constraints of the user request.
An article built on generalized information or data from analogous compounds would not meet the required standard of scientific accuracy and specificity. Therefore, the generation of the requested article with detailed data tables and in-depth analysis for each specified subsection is not possible at this time. Further empirical research and publication of the findings for this compound would be required to provide the necessary data for such a detailed spectroscopic analysis.
Advanced Spectroscopic Characterization Techniques for 2,6 Dichloro N 3 Methoxyphenyl Aniline
Other Spectroscopic Investigations (e.g., UV-Vis Absorption, X-ray Crystallography for Related Structures)
Beyond vibrational spectroscopy, other techniques provide complementary electronic and structural information.
UV-Vis Absorption Spectroscopy
The aniline (B41778) chromophore itself shows a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. science-softcon.de For the target molecule, the following effects are anticipated:
The N-H group acts as an auxochrome, which can cause a bathochromic (red) shift and a hyperchromic (intensity increase) effect on the aromatic absorption bands.
The chlorine atoms are also auxochromes that can lead to a redshift of the absorption maxima.
The methoxy (B1213986) group (-OCH₃) is a strong auxochrome that typically causes a significant bathochromic shift.
Spectroelectrochemical studies on related copolymers of diphenylamine (B1679370) with methoxy anilines have identified the formation of intermediate species with absorption peaks in the visible region (e.g., 576 nm), indicating the extended conjugation possible in oxidized forms of these molecules. nih.gov Data from 4,4'-Dimethoxydiphenylamine shows a maximum absorption wavelength (λmax) at 299 nm in ethanol. nist.gov Given the combined electronic effects of the chloro and methoxy substituents, the absorption maxima for 2,6-Dichloro-N-(3-methoxyphenyl)aniline are expected to be shifted relative to unsubstituted diphenylamine.
X-ray Crystallography for Related Structures
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While the crystal structure for this compound is not available, analysis of related compounds offers valuable structural insights.
Studies on substituted polyanilines show how aromatic substitutions can alter crystal symmetry, unit cell dimensions, and molecular packing. researchgate.net For a related compound, 2,6-dichloroaniline (B118687)–4-(2,6-dichloroanilino)pent-3-en-2-one, X-ray analysis revealed a significant dihedral angle of 81.85 (7)° between the dichlorinated phenyl ring and the mean plane of the pentanone fragment, largely due to the ortho-chloro substituents. researchgate.net This suggests that significant twisting between the two aromatic rings in this compound is highly probable due to steric hindrance from the ortho-chlorine atoms.
Crystallographic studies also definitively map intermolecular interactions in the solid state, such as hydrogen bonds and π–π stacking, providing a detailed picture of the supramolecular assembly. researchgate.net
Computational Chemistry and Theoretical Studies on 2,6 Dichloro N 3 Methoxyphenyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. A typical DFT study on 2,6-Dichloro-N-(3-methoxyphenyl)aniline would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
From this optimized structure, various properties could be calculated, including the total energy, dipole moment, and the distribution of electron density. Furthermore, DFT calculations yield the shapes and energies of the molecular orbitals, which are crucial for understanding chemical bonding and reactivity. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p)) is critical as it impacts the accuracy of the predictions.
Ab initio methods are quantum chemistry calculations based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster), can provide highly accurate results. While computationally more demanding than DFT, they serve as a benchmark for confirming the results of less intensive methods. For a molecule like this compound, ab initio calculations could be used to obtain precise values for its electronic energy and to validate the geometries predicted by DFT.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, as shown in the table below. These descriptors help quantify a molecule's behavior in chemical reactions.
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Describes the ability of a species to accept electrons. |
This table represents theoretical descriptors that could be calculated for this compound if HOMO and LUMO energies were available from a computational study.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape—the different shapes the molecule can adopt through bond rotations—and the energetic barriers between these conformations. This is particularly relevant for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.
In Silico Prediction of Reactivity and Selectivity in Organic Reactions
By analyzing the outputs of quantum chemical calculations, such as the molecular electrostatic potential (MEP) map and FMO distributions, researchers can predict how a molecule will behave in a chemical reaction. An MEP map, for instance, visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, indicating likely sites for reaction. This allows for the in silico (computer-based) prediction of both reactivity and the selectivity (regio- or stereoselectivity) of potential organic reactions involving this compound.
Applications in Structure-Based Design of Analogous Compounds
The insights gained from computational studies are invaluable for rational drug design and materials science. By understanding the structural and electronic properties of this compound, scientists could systematically design analogous compounds with modified properties. For example, if this molecule were a lead compound in drug discovery, computational models could predict how changes to its structure (e.g., adding or changing substituent groups) would affect its binding affinity to a target protein, guiding the synthesis of more potent and selective analogs.
Future research applying these computational methods to this compound would be necessary to provide the specific data needed for a complete and authoritative analysis.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar aniline (B41778) derivatives provides valuable insights into its potential interactions. For instance, studies on N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives have demonstrated various binding modes within protein active sites. researchgate.net These studies often reveal key interactions such as hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-protein complex. researchgate.net
In a hypothetical docking scenario of this compound with a target protein, the following interactions could be anticipated based on its structural features:
Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor. The oxygen atom of the methoxy (B1213986) (-OCH3) group can serve as a hydrogen bond acceptor.
Hydrophobic Interactions: The dichlorinated phenyl ring and the methoxyphenyl ring are both hydrophobic and can engage in van der Waals and pi-stacking interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The chlorine atoms on the aniline ring can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key output of these simulations. For related aniline derivatives, these scores are used to rank compounds and prioritize them for further experimental testing. ijcce.ac.ir For example, in a study of 4-anilinoquinazoline (B1210976) derivatives, compounds with favorable binding energies were identified as potential anticancer agents. ijcce.ac.ir
| Interaction Type | Potential Participating Group | Example Amino Acid Residues |
| Hydrogen Bond Donor | Secondary Amine (-NH-) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond Acceptor | Methoxy Oxygen (-OCH3) | Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | Dichlorophenyl Ring, Methoxyphenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Chlorine Atoms | Electron-rich atoms (e.g., in backbone carbonyls) |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used to screen large databases of compounds to find new molecules with the potential for similar activity.
A pharmacophore model for this compound would likely include the following features based on its chemical structure:
Hydrogen Bond Donor (HBD): The secondary amine group.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy group.
Aromatic Rings (AR): The two phenyl rings.
Hydrophobic (HY): The dichlorinated phenyl ring and the methoxyphenyl moiety.
The spatial arrangement of these features is critical. The distances and angles between them would be defined to create a 3D query for virtual screening. Studies on other N-phenyl derivatives have utilized pharmacophore modeling to identify novel inhibitors of specific enzymes. researchgate.net For instance, a pharmacophore model for N-phenyl-2,2-dichloroacetamide analogues was developed to guide the design of new anticancer agents. researchgate.net
| Pharmacophoric Feature | Structural Moiety in this compound |
| Hydrogen Bond Donor (HBD) | -NH- group |
| Hydrogen Bond Acceptor (HBA) | -OCH3 group |
| Aromatic Ring (AR) | 2,6-Dichlorophenyl ring |
| Aromatic Ring (AR) | 3-Methoxyphenyl (B12655295) ring |
| Hydrophobic (HY) | Entire molecule |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties) and the observed activity.
For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. The process involves calculating a variety of molecular descriptors, which can be categorized as:
Electronic Descriptors: Such as partial charges and dipole moments, which are influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy group.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
QSAR studies on related diarylaniline analogues have been conducted to predict their anti-HIV activity. chemmethod.comresearchgate.net These studies have successfully developed models using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to correlate molecular descriptors with biological activity. chemmethod.comchemmethod.com For example, a QSAR study on diarylaniline derivatives as anti-HIV-1 agents found a good correlation between the predicted and experimental activities using a 6-1-1 ANN model. chemmethod.com
A hypothetical QSAR equation might take the form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where 'c' represents the coefficients determined from the statistical analysis. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the results of cross-validation. researchgate.netchemmethod.com
| Descriptor Category | Example Descriptors | Relevance to this compound |
| Electronic | Dipole moment, Atomic charges | Influenced by electronegative Cl and O atoms. |
| Steric | Molecular weight, Molar refractivity | Relates to the size and bulk of the molecule. |
| Hydrophobic | LogP | The two aromatic rings and chlorine atoms contribute to lipophilicity. |
| Topological | Wiener index, Kier & Hall indices | Describe molecular branching and connectivity. |
Structure Activity Relationship Sar Studies and Biological Target Identification in Analogous Chemical Systems
Analysis of Structural Motifs for Biological Activity in Diarylamines and Related Compounds
The biological activity of diarylamine-based compounds is intricately linked to the nature and positioning of substituents on their aromatic rings. These modifications can profoundly alter the molecule's steric and electronic properties, thereby influencing its ability to bind to and modulate the function of biological macromolecules.
The 2,6-dichloro substitution pattern on one of the aniline (B41778) rings is a critical determinant of the conformational preferences and, consequently, the biological activity of diarylamines. The steric bulk of the two chlorine atoms flanking the amino bridge forces the two aromatic rings out of planarity. This twisted conformation is a key feature in the design of various enzyme inhibitors, as it can orient the molecule to fit into specific, non-planar binding pockets of target proteins.
For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac, which is a potent inhibitor of cyclooxygenase (COX) enzymes, features a 2,6-dichloroaniline (B118687) moiety. The twisted conformation induced by these chlorine atoms is crucial for its inhibitory activity. 2,6-Dichloro-N-phenylaniline is a known analogue of Diclofenac and is also recognized as a COX inhibitor. chemicalbook.commedchemexpress.com This underscores the importance of the 2,6-dichloro substitution for achieving a biologically active conformation in this class of compounds.
Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the pKa of the secondary amine and the electron density of the aromatic ring, which can in turn affect hydrogen bonding and other non-covalent interactions with the target protein. In the context of triphenylamine (B166846) derivatives, the presence of 2,6-dihalogen substituents has been shown to influence the molecular geometry, leading to specific packing arrangements in the solid state that are governed by intermolecular interactions like C—H⋯O hydrogen bonds and halogen⋯oxygen interactions. nih.gov While not in a biological context, this highlights the significant impact of this substitution on intermolecular forces. The synthesis of complex heterocyclic structures, such as quinazolinones, has also utilized 2-[2-(2,6-dichlorophenyl)amino]benzyl precursors, indicating the utility of this motif in building diverse, biologically active scaffolds.
In studies of various biologically active compounds, the inclusion of a methoxyphenyl group has been associated with a range of activities. For example, N-benzyl-4-methoxyaniline derivatives have been investigated as aldose reductase inhibitors, a target for diabetic complications. nih.gov Similarly, N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have been synthesized and their structural properties analyzed, revealing how the methoxy (B1213986) group participates in intermolecular hydrogen bonding. nih.gov While these examples feature a para-methoxy group, they illustrate the general principle that the methoxy substituent can play a significant role in molecular recognition. In the context of 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B), various substitutions on the phenyl rings, including methoxy groups, have been shown to be critical for potent inhibitory activity. frontiersin.org
The systematic variation of substituents on the aromatic rings of diarylamines and related compounds is a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that even minor changes to the substitution pattern can lead to significant differences in potency and target specificity.
For example, in the development of diarylamine-guided carboxamide and diamide (B1670390) derivatives as potential anticancer agents, it was found that the nature and position of substituents on the aryl rings dramatically influenced their cytotoxic activity. nih.govresearchgate.net Some derivatives exhibited potent activity against various cancer cell lines, while others were inactive, highlighting the sensitivity of the biological response to structural modifications.
In another study on the antioxidant properties of dithiocarbamic flavanones, the nature and position of halogen substituents on the aromatic rings were found to be critical for their free radical scavenging activity. mdpi.com This demonstrates that substituent effects are a key consideration across a wide range of biological activities. The design of potent and selective inhibitors often involves a multi-step process of lead optimization, where SAR data is used to guide the synthesis of new analogues with improved properties. researchgate.net
In Vitro Investigations of Biological Targets for Related Aniline Derivatives
A diverse array of in vitro studies has been conducted to identify and characterize the biological targets of aniline and diarylamine derivatives. These investigations have revealed that this chemical scaffold can interact with a wide range of enzymes and other proteins, leading to the modulation of various cellular pathways.
Aniline and diarylamine derivatives have been extensively studied as inhibitors of various enzymes, with notable successes in the development of potent and selective inhibitors for several important therapeutic targets.
Fibroblast Growth Factor Receptor (FGFR): The diarylamine scaffold is a key component of several potent FGFR inhibitors. The non-planar structure of these molecules allows them to bind effectively to the ATP-binding site of the kinase domain. SAR studies have shown that substituents on the diarylamine core can be modified to achieve selectivity for different FGFR isoforms.
Cyclooxygenase (COX): As previously mentioned, the diarylamine structure is central to the activity of the COX inhibitor Diclofenac. The 2,6-dichloro substitution is a key feature for its activity. chemicalbook.commedchemexpress.com
Tubulin Polymerization: Certain diarylamine derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division. These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Glucosidase and Amylase: While less common, some aniline derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help to control postprandial blood glucose levels, making them attractive targets for the treatment of type 2 diabetes.
The following table summarizes the inhibitory activities of some diarylamine and related aniline derivatives against various enzymes.
| Enzyme Target | Compound Class | Key Structural Features | Observed Activity |
|---|---|---|---|
| FGFR | Diarylamines | Non-planar conformation, specific substitutions for isoform selectivity | Potent inhibition of FGFR kinase activity |
| COX | Diarylamines (e.g., Diclofenac) | 2,6-Dichloro substitution | Inhibition of prostaglandin (B15479496) synthesis |
| Tubulin | Diarylamines | Binding to the colchicine (B1669291) site | Inhibition of microtubule polymerization |
| α-Glucosidase | Aniline derivatives | Various heterocyclic scaffolds | Inhibition of carbohydrate digestion |
| α-Amylase | Aniline derivatives | Various heterocyclic scaffolds | Inhibition of starch breakdown |
The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important area of drug discovery. nih.govscispace.comnih.govresearchgate.nettue.nl The diarylamine scaffold, with its ability to present substituents in a defined three-dimensional space, is a promising starting point for the design of PPI modulators.
Heat Shock Protein 90 (HSP90) Chaperone: HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell growth and survival. The diaryl scaffold is present in some classes of HSP90 inhibitors. For example, 4,5-diarylisoxazole and 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) derivatives have been developed as potent HSP90 inhibitors that bind to the ATP-binding site in the N-terminal domain of the chaperone. nih.govnih.govyork.ac.uk These compounds disrupt the HSP90 chaperone cycle, leading to the degradation of client proteins and the induction of apoptosis in cancer cells. While not strictly diarylamines, the diaryl motif is a key pharmacophoric element, suggesting that diarylamine-based structures could also be effective HSP90 inhibitors.
Exchange Proteins Directly Activated by cAMP (EPAC): EPAC proteins are guanine (B1146940) nucleotide exchange factors for the small GTPase Rap1 and are involved in a variety of cellular processes. The development of selective EPAC modulators is an active area of research. nih.govnih.gov While there is a lack of specific examples of diarylamine derivatives as EPAC modulators in the current literature, the structural diversity that can be achieved with the diarylamine scaffold makes it a plausible candidate for the development of novel EPAC inhibitors or activators. The ability to systematically modify the substituents on the aromatic rings could allow for the optimization of binding to the regulatory domain of EPAC.
Receptor Binding and Modulation (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ))
The modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism, has been a significant area of research for compounds structurally analogous to 2,6-Dichloro-N-(3-methoxyphenyl)aniline. While direct studies on this specific compound are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of related biaryl aniline and N-phenylanthranilic acid derivatives offer valuable insights into how such molecules might interact with and modulate PPARγ activity.
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov Its activation is crucial in adipogenesis and insulin (B600854) sensitization. mdpi.com The ligand-binding pocket of PPARγ is known to be large and can accommodate a variety of chemical scaffolds. nih.gov
Studies on biaryl aniline derivatives have demonstrated that this chemical class can act as subtype-selective PPARα agonists, with selectivity over PPARγ. This selectivity is often attributed to the specific conformation adopted by the molecule within the ligand-binding pocket. For instance, the presence and nature of a linker between the two aromatic rings can significantly influence which PPAR subtype is preferentially activated. The removal of a linker to create a more rigid biaryl system can alter the binding mode and favor interaction with PPARα over PPARγ. nih.gov
Furthermore, research on N-phenylanthranilic acid derivatives has identified them as potent inhibitors of strigolactone receptors, which share structural similarities with the ligand-binding domains of nuclear receptors. researchgate.net The binding of these molecules within the receptor cavity is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. For example, tolfenamic acid, an N-phenylanthranilic acid derivative, binds within the internal cavity of the DAD2 receptor, with hydrogen bonds and π-π stacking interactions playing a crucial role in stabilizing the complex. researchgate.net This suggests that the N-H group and the aromatic rings of the N-phenylaniline scaffold are critical for receptor interaction.
General Biological Pathway Modulation (e.g., Anti-inflammatory, Antimicrobial, Antimetastatic)
Analogous chemical systems to this compound, such as diphenylamine (B1679370) and N-substituted aniline derivatives, have been investigated for their ability to modulate various biological pathways, leading to anti-inflammatory, antimicrobial, and antimetastatic effects.
Anti-inflammatory Activity:
The diphenylamine scaffold is a core structure in several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of N-substituted anilinoalkanoic acids has been demonstrated in various studies. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. More recently, pyridazinone derivatives, which can be considered structurally related, have been identified as inhibitors of phosphodiesterase type 4 (PDE4), another important target for anti-inflammatory therapies. nih.gov The structural features of these molecules, including the nature and position of substituents on the aromatic rings, play a critical role in their anti-inflammatory potency.
Antimicrobial Activity:
Diphenylamine derivatives have shown promise as antimicrobial agents. Studies on newly synthesized 2-hydrazinyl–N-N, diphenyl acetamide (B32628) derivatives have revealed significant antibacterial and antifungal activity. nih.gov For instance, compounds with benzylidene, 3-methylbenzylidene, and 2-nitrobenzylidene substitutions demonstrated notable efficacy. nih.gov The antimicrobial activity of N-substituted aniline derivatives has also been explored, with 2-furyl substituted anilines showing potent antifungal activity, particularly against dermatophytes. conicet.gov.ar The lipophilicity and electronic properties conferred by different substituents are key determinants of their antimicrobial spectrum and potency.
Antimetastatic Activity:
The potential of N-phenylaniline analogs to inhibit cancer metastasis has been an area of active investigation. The substitution pattern on the aromatic rings is crucial for this activity. A review of various anticancer compounds highlighted that the presence of methoxy groups can contribute to the inhibition of cell migration and invasion. nih.gov For example, a quinoline (B57606) derivative with a C-6 methoxy group showed potent antimetastatic effects. nih.gov Similarly, chloro substitutions have also been incorporated into various antimetastatic agents. The specific positioning of these groups on the N-phenylaniline scaffold would influence the molecule's ability to interact with key proteins involved in metastatic pathways, such as those regulating cell adhesion, migration, and invasion.
Correlation of Structural Features with Observed Biological Activity and Potency (Focus on Mechanistic Insights)
The biological activity and potency of N-phenylaniline derivatives are intricately linked to their three-dimensional structure and the electronic nature of their substituents. Mechanistic insights reveal how specific structural features correlate with their observed effects.
Receptor Binding and Modulation (PPARγ):
General Biological Pathway Modulation:
Anti-inflammatory Activity: The anti-inflammatory action of N-phenylanthranilic acid derivatives is often attributed to their ability to inhibit COX enzymes. The N-H group is crucial for this activity, as it can participate in hydrogen bonding within the enzyme's active site. The substituents on the aromatic rings influence the molecule's acidity and lipophilicity, which in turn affect its ability to reach the active site and bind effectively. For instance, electron-withdrawing groups can increase the acidity of the N-H proton, potentially enhancing inhibitory activity.
Potential Applications in Organic Synthesis and Medicinal Chemistry Research
Role as a Building Block in the Synthesis of Diverse Organic Molecules and Scaffolds
There is no specific information available in the reviewed scientific literature that details the use of 2,6-Dichloro-N-(3-methoxyphenyl)aniline as a building block in the synthesis of other organic molecules or complex scaffolds. While substituted anilines are a well-established class of intermediates in organic chemistry, the specific synthetic utility of this compound has not been reported.
Utility as a Chemical Probe for Exploring Biological Pathways
No published research could be found that describes the use of this compound as a chemical probe. The exploration of biological pathways often involves molecules with specific and well-characterized interactions with biological targets, and there is no indication that this compound has been investigated for such purposes.
Exploration in Materials Science, Agrochemicals, or Dye Chemistry (from an Academic Perspective)
A comprehensive search did not yield any academic or research articles pertaining to the exploration of this compound in the fields of materials science, agrochemicals, or dye chemistry. The potential applications of this specific compound in these areas remain unexplored in the available literature.
Challenges and Future Research Directions for this compound and its Derivatives
Given the absence of foundational research on this compound, the primary challenge is the fundamental characterization of the compound itself. Future research would need to begin with establishing efficient and scalable synthetic routes. Following this, a systematic exploration of its chemical reactivity and physical properties would be necessary.
Potential future research directions could involve:
Synthesis and Characterization: Developing and optimizing synthetic methodologies for its preparation and fully characterizing its spectroscopic and physical properties.
Exploratory Reactions: Investigating its reactivity in various organic transformations to understand its potential as a synthetic intermediate.
Computational Studies: Employing computational chemistry to predict its properties and potential biological activities, which could guide future experimental work.
Biological Screening: Once synthesized, the compound and its derivatives could be screened for potential biological activity, which might open avenues for medicinal chemistry research.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2,6-dichloro-N-(3-methoxyphenyl)aniline?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Pd-catalyzed cross-coupling. A robust method involves reacting 2,6-dichloroaniline with 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C, 12h) . Alternatively, NAS using 3-methoxyphenylamine and 1,3-dichlorobenzene derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMSO) at elevated temperatures (120°C, 24h) yields the product . Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H]⁺ expected at m/z ~296.1) .
Advanced Question: How can conflicting degradation pathway data for this compound be resolved in environmental studies?
Answer:
Conflicting reports on degradation intermediates (e.g., hydroxylated vs. dechlorinated products) may arise from varying experimental conditions. To resolve contradictions:
- Controlled Photolysis : Compare UV (254 nm) vs. solar-simulated light degradation using TiO₂/CFA catalysts, monitoring intermediates via LC-MS/MS (e.g., m/z 275 for 2,6-dichloro-N-(2-methylphenyl)aniline) .
- Hydroxyl Radical Quenching : Add tert-butanol to distinguish between •OH-mediated vs. direct photolytic pathways .
- Isotopic Labeling : Use ¹³C-labeled analogs to track bond cleavage patterns during ozonation or biodegradation .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-DAD : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30 v/v) to assess purity (>98% required for pharmacological studies).
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic signals: δ 7.2–6.8 (aromatic protons), δ 3.8 (methoxy singlet), δ 5.1 (NH broad) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 296.1 and fragment ions (m/z 275 for dichloroaniline loss) .
Advanced Question: How does the 3-methoxyphenyl substituent influence the compound’s reactivity in electrophilic substitution reactions?
Answer:
The 3-methoxy group acts as a weak electron-donating substituent via resonance, directing electrophiles to the para position of the aniline ring. Experimental validation:
- Nitration : React with HNO₃/H₂SO₄ at 0°C; LC-MS detects m/z 341.0 ([M+H]⁺ for mono-nitro derivative).
- Bromination : Use Br₂ in CHCl₃; regioselectivity confirmed via X-ray crystallography (SHELX refinement preferred) .
Contrast with 2-methoxy analogs (steric hindrance) or 4-methoxy derivatives (stronger activation) to isolate electronic vs. steric effects .
Basic Question: What are the recommended protocols for assessing the compound’s acute toxicity in aquatic models?
Answer:
- Xenopus laevis Embryo Assay : Expose embryos (Nieuwkoop-Faber stage 8–11) to 0.1–100 µM compound for 96h. Monitor lethality (LC₅₀), malformations (e.g., axial curvature), and oxidative stress markers (GSH/GSSG ratio via HPLC) .
- Daphnia magna Acute Toxicity : Follow OECD 202 guidelines; 48h exposure with EC₅₀ determination using immobilization as an endpoint.
Advanced Question: How can computational methods predict the compound’s binding affinity for biological targets (e.g., kinases)?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: e.g., 4HNF for MAP kinase). Key interactions:
- Chlorine atoms form halogen bonds with backbone carbonyls.
- Methoxy group engages in hydrophobic packing with Leu104/Val77.
- MD Simulations : Run 100ns trajectories (AMBER force field) to assess binding stability (RMSD <2.0 Å).
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔGbinding, validated by SPR (KD <10 µM considered active) .
Basic Question: What crystallographic strategies are optimal for resolving this compound’s solid-state structure?
Answer:
- Single-Crystal Growth : Use slow evaporation from ethyl acetate/hexane (1:3).
- Data Collection : Mo Kα radiation (λ=0.71073 Å), 100K temperature.
- Refinement : SHELXL-2018 for anisotropic displacement parameters. Key metrics: R1 <5%, wR2 <12%, CCDC deposition recommended .
Advanced Question: How does ozonation affect the compound’s persistence in wastewater treatment systems?
Answer:
- Ozonation Kinetics : Determine pseudo-first-order rate constants (k) at pH 7 (0.1M phosphate buffer). Use O₃ generator (5–20 mg/L) and monitor decay via UV-Vis (λ=254 nm).
- Transient Species Detection : EPR with DMPO spin trap identifies •OH radicals (quartet signal, aN=14.9 G, aH=14.9 G) .
- Byproduct Toxicity : Post-ozonation samples tested in Vibrio fischeri bioluminescence assay (EC₅₀ <1 mg/L indicates detoxification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
